3-Amino-1H-indazole-7-carbonitrile
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Overview
Description
Synthesis Analysis
Research in the last five years has explored various synthetic approaches to 1H- and 2H-indazoles. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Scientific Research Applications
Antiproliferative Agent in Cancer Research
3-Amino-1H-indazole-7-carbonitrile: has been studied for its potential as an antiproliferative agent. Compounds with the indazole moiety, such as 3-amino-1H-indazole-1-carboxamides, have shown interesting activity against neoplastic cell lines, inhibiting cell growth and causing a block in the G0–G1 phase of the cell cycle .
Anti-inflammatory Applications
Indazole derivatives have been identified to possess anti-inflammatory effects. In studies, certain derivatives have shown significant inhibition in paw edema, comparable to that of standard anti-inflammatory drugs .
Synthesis of Novel Compounds
The indazole ring system is a key scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Recent synthetic approaches to indazoles include transition metal-catalyzed reactions and reductive cyclization reactions .
Antitumor Activity
Research into 1H-indazole-3-amine derivatives has revealed their potential antitumor activity. The analysis of NMR spectra of these compounds provides insights into their chemical structure and active sites, which are crucial for their biological activity .
Future Directions
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 3-amino-1h-indazole-7-carbonitrile, have a wide variety of medicinal applications . They have been used as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive agents , and more.
Mode of Action
For instance, some indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage in a concentration-dependent manner .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Result of Action
For example, some indazole derivatives have been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
properties
IUPAC Name |
3-amino-1H-indazole-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHCJGVHKGTEFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NN2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635947 |
Source
|
Record name | 3-Amino-1H-indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1H-indazole-7-carbonitrile | |
CAS RN |
1137451-25-2 |
Source
|
Record name | 3-Amino-1H-indazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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